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Introduction
Hexafluorodisilane (Si2F6) is a promising precursor for the low-temperature deposition of

silicon-containing films. Its application in the semiconductor industry is driven by the need for

precise control over film properties at reduced thermal budgets. Doping of these films is crucial

for tailoring their electrical characteristics for various electronic and optoelectronic devices. This

document provides an overview of potential in-situ doping techniques for silicon films grown

using Si2F6, drawing parallels from established methods with other silicon precursors like

silane (SiH4) and disilane (Si2H6). While direct experimental data for doping with Si2F6 is not

extensively available in the public domain, the principles and methodologies described herein

offer a foundational guide for process development.

Doping Methodologies
In-situ doping during chemical vapor deposition (CVD) is the preferred method for incorporating

dopants into silicon films. This technique involves the introduction of a dopant precursor gas

along with the silicon precursor gas into the reaction chamber. The most common dopants for

silicon are boron (for p-type doping) and phosphorus (for n-type doping).

Boron Doping (p-type)
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For boron doping of silicon films, diborane (B2H6) is the most widely used precursor gas. The

co-flow of Si2F6 and B2H6 in a CVD reactor would lead to the incorporation of boron atoms

into the growing silicon film.

Phosphorus Doping (n-type)
Phosphine (PH3) is the standard precursor for in-situ phosphorus doping of silicon films.

Introducing PH3 along with Si2F6 during the CVD process will result in the formation of n-type

doped silicon films.

Experimental Protocols
While specific protocols for Si2F6 are not readily available, the following generalized

experimental procedures, adapted from processes using other silanes, can serve as a starting

point for process optimization.

General Chemical Vapor Deposition (CVD) Protocol for
Doped Silicon Films

Substrate Preparation:

Start with a clean silicon wafer or other suitable substrate.

Perform a standard RCA clean or a similar wet-chemical cleaning process to remove

organic and metallic contaminants.

A final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer

immediately before loading into the CVD reactor.

CVD System Preparation:

Load the cleaned substrate into the CVD reactor.

Pump the chamber down to a base pressure typically in the range of 10⁻⁶ to 10⁻⁸ Torr to

minimize background impurities.

Heat the substrate to the desired deposition temperature. For Si2F6, this is expected to be

in a lower range compared to SiH4.
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Deposition Process:

Introduce the carrier gas (e.g., H2 or N2) to stabilize the chamber pressure.

Introduce the hexafluorodisilane (Si2F6) precursor gas into the chamber at a controlled

flow rate.

Simultaneously introduce the dopant precursor gas (B2H6 for p-type or PH3 for n-type) at

a specific flow rate. The ratio of the dopant gas to the silicon precursor will determine the

doping concentration.

Maintain the desired deposition pressure and temperature for the target film thickness.

Post-Deposition:

Stop the flow of precursor gases.

Cool down the substrate under a carrier gas flow.

Vent the chamber and unload the substrate.

Post-deposition annealing may be required to activate the dopants and improve the film's

crystallinity and electrical properties. This is typically performed in an inert atmosphere

(e.g., N2 or Ar) at temperatures ranging from 600°C to 1000°C.

Expected Film Characterization
To evaluate the properties of the doped films, a suite of characterization techniques should be

employed:

Structural Properties:

X-ray Diffraction (XRD): To determine the crystallinity and orientation of the film.

Scanning Electron Microscopy (SEM): To observe the surface morphology and grain size.

Transmission Electron Microscopy (TEM): For detailed microstructural analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b080809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Electrical Properties:

Four-Point Probe: To measure the sheet resistance of the doped film.

Hall Effect Measurement: To determine the carrier concentration, mobility, and resistivity.

Compositional Analysis:

Secondary Ion Mass Spectrometry (SIMS): To measure the depth profile and

concentration of the dopants.

X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical bonding states of the

elements in the film.

Quantitative Data Summary
Due to the limited availability of specific experimental data for doping with Si2F6, the following

tables present hypothetical yet expected trends based on similar processes. These tables are

intended to guide experimental design and data interpretation.

Table 1: Hypothetical Boron Doping Parameters and Expected Film Properties
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Parameter Condition 1 Condition 2 Condition 3

Si2F6 Flow Rate

(sccm)
50 50 50

B2H6 Flow Rate

(sccm)
0.1 0.5 1.0

Deposition Temp. (°C) 450 450 450

Deposition Pressure

(mTorr)
100 100 100

Expected Results

Boron Conc.

(atoms/cm³)
~1 x 10¹⁸ ~5 x 10¹⁸ ~1 x 10¹⁹

Resistivity (Ω·cm) ~0.1 ~0.01 ~0.005

Growth Rate (Å/min) ~150 ~140 ~130

Table 2: Hypothetical Phosphorus Doping Parameters and Expected Film Properties
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Parameter Condition 1 Condition 2 Condition 3

Si2F6 Flow Rate

(sccm)
50 50 50

PH3 Flow Rate (sccm) 0.2 1.0 2.0

Deposition Temp. (°C) 450 450 450

Deposition Pressure

(mTorr)
100 100 100

Expected Results

Phosphorus Conc.

(atoms/cm³)
~2 x 10¹⁸ ~1 x 10¹⁹ ~2 x 10¹⁹

Resistivity (Ω·cm) ~0.08 ~0.008 ~0.003

Growth Rate (Å/min) ~130 ~110 ~90

Process Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the in-situ doping process and the

logical relationship between process parameters and film properties.
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Fig. 1. Experimental workflow for in-situ doping of silicon films.
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Fig. 2. Logical relationships between process parameters and film properties.

Conclusion
The development of reliable doping techniques for silicon films grown with hexafluorodisilane
is essential for advancing low-temperature semiconductor device fabrication. While direct

experimental literature is sparse, the established knowledge from silane-based processes

provides a strong foundation for future research and development. The protocols and expected

trends outlined in this document are intended to serve as a valuable resource for scientists and

engineers working in this cutting-edge field. Further experimental work is necessary to fully

characterize and optimize the doping of Si2F6-based films.

To cite this document: BenchChem. [Doping Techniques for Films Grown with
Hexafluorodisilane: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b080809#doping-techniques-for-films-
grown-with-hexafluorodisilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080809?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

